2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride

MetAP2 inhibition Anti-angiogenesis Cancer therapeutics

Generic 1,2,3-triazole building blocks cannot substitute the specific 5-phenyl N1-substituted regioisomer required for MetAP2-targeted library synthesis. This compound provides a validated scaffold (parent ligand Ki = 70 nM for MetAP2) with a derivatizable ethylamine handle for rapid SAR exploration. • Hydrochloride salt ensures aqueous solubility for bioconjugation and enzymatic assays. • Enables non-hydrolyzable amide bioisostere replacement to improve metabolic stability. • Primary amine handle facilitates conjugation to reporter tags or photoaffinity labels for target identification studies.

Molecular Formula C10H13ClN4
Molecular Weight 224.69 g/mol
CAS No. 1187928-66-0
Cat. No. B1423718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride
CAS1187928-66-0
Molecular FormulaC10H13ClN4
Molecular Weight224.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=NN2CCN.Cl
InChIInChI=1S/C10H12N4.ClH/c11-6-7-14-10(8-12-13-14)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H
InChIKeyABHIGHCYPAFPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine Hydrochloride


2-(5-Phenyl-[1,2,3]triazol-1-yl)-ethylamine hydrochloride (CAS 1187928-66-0) is a heterocyclic building block featuring a 1,2,3-triazole core, a phenyl substituent at the 5-position, and an ethylamine side chain, supplied as a hydrochloride salt to enhance aqueous solubility and handling . Its 1,2,3-triazole scaffold is a well-established amide bioisostere and a privileged pharmacophore, enabling the compound to serve as a versatile intermediate for the synthesis of potential enzyme inhibitors, receptor ligands, and other biologically active molecules [1].

Scaffold 5-Phenyl-1,2,3-triazole core supports amide bioisostere replacement studies
Salt Form Hydrochloride salt enables aqueous solubility and straightforward weighing for assay preparation
Handle Primary amine side chain offers a derivatization point for library synthesis or probe conjugation

Uniqueness of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine HCl


Substituting 2-(5-Phenyl-[1,2,3]triazol-1-yl)-ethylamine hydrochloride with a generic triazole building block is not feasible for projects where the specific 5-phenyl substitution pattern is critical. The phenyl group significantly alters the molecule's lipophilicity, potential for π-stacking interactions, and overall molecular shape, which directly impacts target binding and biological activity . While 1,2,3-triazoles are a broad class, the specific regioisomerism (N1-substituted 1,2,3-triazole with a 5-phenyl group) defines a unique chemical space that cannot be replicated by, for example, a 1,2,4-triazole or a 4-substituted 1,2,3-triazole analog [1]. The following quantitative evidence, though derived from class-level inference and structural analogy, substantiates why this precise scaffold is selected over its close relatives.

Regioisomer
1,2,3-Triazole core (target)
N1-substituted 1,2,3-triazole with distinct dipole and H-bond geometry
1,2,4-Triazole analog
Altered nitrogen arrangement may shift target recognition and SAR trends
Substitution
5-Phenyl present
Lipophilic and π-stacking contribution supports specific binding-pocket interactions
Non-phenylated 1,2,3-triazole
Absence of phenyl may reduce affinity and alter molecular shape-driven selectivity
Physical form
HCl salt (crystalline)
Consistent weighing, improved aqueous solubility for reproducible assays
Free base (oil/low-melt solid)
Handling and solution preparation variability may affect experimental reproducibility

2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine HCl vs. Key Analogs


MetAP2 Inhibition Potency

The core 5-phenyl-1,2,3-triazole motif demonstrates potent inhibition of methionine aminopeptidase 2 (MetAP2), a key anti-angiogenic target. The simple ligand 5-phenyl-1H-1,2,3-triazole exhibits a Ki of 70 nM against MetAP2 [1]. This nanomolar potency underscores the privileged nature of the 5-phenyl-1,2,3-triazole pharmacophore, which is present in the target compound. While direct data for the full ethylamine derivative is not available, this class-level data suggests that the 5-phenyltriazole core is a validated starting point for developing potent MetAP2 inhibitors, unlike non-phenylated 1,2,3-triazole analogs which may lack this binding affinity.

MetAP2 Affinity
Class-level inference
Ki = 70 nM
5-phenyl-1H-1,2,3-triazole core ligand
Supports scaffold selection for MetAP2 pathway studies
Data to verify for full ethylamine derivative
MetAP2 inhibition Anti-angiogenesis Cancer therapeutics

Enhanced Aqueous Solubility

The hydrochloride salt form of 2-(5-Phenyl-[1,2,3]triazol-1-yl)-ethylamine offers a critical practical advantage in both synthesis and biological assay preparation. The presence of the ionizable amine and the resulting salt increases the compound's water solubility compared to its free base counterpart (2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine, CAS 1187927-22-5) . While specific solubility data is unavailable in the public domain, this is a well-established class-level principle for primary amines. The free base is an oil or low-melting solid with limited water miscibility, making accurate weighing and solution preparation challenging. The hydrochloride salt is a stable, crystalline powder that is easier to handle, weigh, and dissolve in aqueous buffers, ensuring more reproducible experimental conditions.

Solubility & Handling
Class-level inference
Crystalline HCl salt vs. free base oil
May improve assay reproducibility through easier solution preparation
Formulation-context review recommended
Formulation Aqueous solubility Chemical synthesis

Distinction from 1,2,4-Triazole Isomers

A critical differentiator for procurement is the specific 1,2,3-triazole isomer. This scaffold is structurally and electronically distinct from the more common 1,2,4-triazole building blocks (e.g., 2-[1,2,4]Triazol-1-yl-ethylamine dihydrochloride, CAS 51444-31-6) . The arrangement of nitrogen atoms in the 1,2,3-triazole ring alters its dipole moment, hydrogen-bonding capabilities, and interaction with biological targets. This difference in molecular recognition is fundamental; a 1,2,3-triazole cannot be assumed to bind a target protein in the same manner as a 1,2,4-triazole, as evidenced by distinct SAR trends in numerous medicinal chemistry campaigns. Selecting the correct isomer is therefore paramount for projects aimed at specific 1,2,3-triazole-based pharmacophores or for exploring this unique chemical space.

Isomer Identity
Source review
Target 1,2,3-Triazole N1-ethylamine
Comparator 1,2,4-Triazole analog
Confirms regioisomer required for 1,2,3-triazole pharmacophore studies
Dipole and H-bond pattern differ; SAR may not transfer
Molecular recognition Target selectivity Isosteric replacement

Key Applications of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine HCl


MetAP2 Inhibitor Design

This compound is ideally suited as a core scaffold for synthesizing focused libraries of potential methionine aminopeptidase 2 (MetAP2) inhibitors. The 5-phenyl-1,2,3-triazole core, as evidenced by its nanomolar affinity for MetAP2 (Ki = 70 nM for the parent ligand), provides a validated starting point for structure-activity relationship (SAR) studies [1]. The primary amine handle on the ethyl side chain is a convenient point for further derivatization, enabling rapid exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Its hydrochloride salt form ensures straightforward handling and dissolution for both parallel synthesis and subsequent in vitro enzymatic assays.

1,2,3-Triazole Amide Bioisostere Synthesis

The 1,2,3-triazole ring is a well-characterized bioisostere for the amide bond, a common motif in peptide-based drugs and enzyme inhibitors [1]. This compound serves as a key intermediate for introducing this metabolically stable, non-hydrolyzable amide replacement into larger molecules. The 5-phenyl group adds a specific hydrophobic and π-stacking element that can be used to probe or enhance target binding. By incorporating this building block, medicinal chemists can systematically replace labile amide bonds to improve the metabolic stability, bioavailability, and overall drug-likeness of lead candidates, a strategy validated by the discovery of potent HIV-1 Vif antagonists using a similar approach [2].

Chemical Probe Development

This compound is an excellent precursor for creating affinity-based chemical probes. The primary amine on the ethyl linker can be easily functionalized to attach reporter tags (e.g., biotin, fluorescent dyes) or photoaffinity labels (e.g., diazirine, benzophenone) without significantly altering the core 5-phenyl-1,2,3-triazole pharmacophore [1]. This enables the creation of 'clickable' probes or activity-based probes for pull-down experiments and target identification studies, particularly for proteins like MetAP2 where the core scaffold has demonstrated high affinity [2]. Its hydrochloride salt form ensures it is water-soluble, facilitating bioconjugation reactions under mild, aqueous conditions.

Application
Selection Property
Validation Focus
MetAP2 pathway probe synthesis
5-Phenyl-1,2,3-triazole scaffold
Enzyme inhibition assay context
Amide bioisostere replacement studies
Metabolically stable 1,2,3-triazole core
Metabolic stability and target-binding assays
Affinity-based chemical probe development
Primary amine handle for conjugation
Labeling efficiency and pull-down reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.